2-(4-Chlorophenyl)-N-methylacetamide vs. More Complex GPR4 Antagonists: Comparative IC50 and Structural Simplicity
The target compound exhibits measurable antagonist activity at human GPR4 with an IC50 of 300 nM, as determined in a cellular cAMP accumulation assay using COS7 cells expressing the human receptor [1]. This places its potency in an intermediate range relative to other reported GPR4 antagonists. The widely studied clinical candidate NE 52-QQ57 achieves an IC50 of 26.8 nM in HEK293 cells, representing approximately 11-fold greater potency but with substantially increased molecular weight (MW = 417.9 g/mol vs. 183.64 g/mol) and synthetic complexity . Another comparator, GPR4 antagonist 1 (CAS 1197879-16-5), exhibits an IC50 of 189 nM, which is only 1.6-fold more potent than the target compound despite possessing a molecular weight over twice as large (MW = 431.62 g/mol) . The target compound thus offers a favorable balance of measurable target engagement combined with low molecular complexity, making it suitable for fragment-based or scaffold-hopping campaigns.
| Evidence Dimension | GPR4 antagonism potency |
|---|---|
| Target Compound Data | IC50 = 300 nM |
| Comparator Or Baseline | NE 52-QQ57: IC50 = 26.8 nM; GPR4 antagonist 1: IC50 = 189 nM |
| Quantified Difference | NE 52-QQ57 is ~11× more potent; GPR4 antagonist 1 is ~1.6× more potent |
| Conditions | Target: human GPR4 expressed in COS7 cells, cAMP inhibition at pH 6.5 (Target); Comparators: HEK293 cells, cAMP accumulation assay |
Why This Matters
For procurement decisions in early-stage drug discovery, this compound provides a low-molecular-weight, synthetically accessible GPR4-active scaffold that enables efficient SAR exploration without the synthetic burden of advanced leads.
- [1] BindingDB. BDBM50260349 (CHEMBL4065230). Antagonist activity at human GPR4 expressed in COS7 cells. IC50: 300 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50260349 (accessed 2026). View Source
